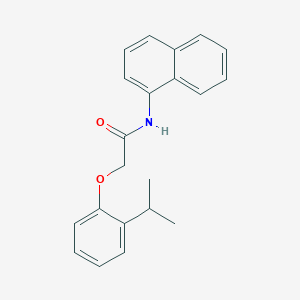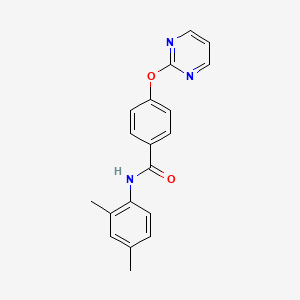
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACEPyH, and it belongs to the class of pyrimidine-based compounds. ACEPyH has been studied extensively for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of ACEPyH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. ACEPyH has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is required for the synthesis of DNA and RNA. By inhibiting this enzyme, ACEPyH can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
ACEPyH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, ACEPyH has been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that ACEPyH may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACEPyH for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, ACEPyH has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, ACEPyH has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on ACEPyH. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that ACEPyH may have neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies based on ACEPyH. Further studies are needed to fully understand the mechanism of action of ACEPyH and to evaluate its efficacy and safety in animal models and humans. Additionally, research on the long-term effects of ACEPyH on human health is needed to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
ACEPyH can be synthesized using a multi-step process that involves the condensation of 2,4-diaminopyrimidine with cyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt of ACEPyH.
Aplicaciones Científicas De Investigación
ACEPyH has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. Studies have shown that ACEPyH can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-10(15)13-9-16-14(17-11(13)2)18(3)12-7-5-4-6-8-12/h9-10,12H,4-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGFDCCRRBAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![2-[(3,7-dimethyl-2-quinolinyl)amino]ethanol](/img/structure/B5530768.png)

![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)


![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)
![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-3-methylisoxazole-4-carboxamide](/img/structure/B5530848.png)
